(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20129613
InChI: InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)
SMILES:
Molecular Formula: C12H8N2OS2
Molecular Weight: 260.3 g/mol

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

CAS No.:

Cat. No.: VC20129613

Molecular Formula: C12H8N2OS2

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one -

Specification

Molecular Formula C12H8N2OS2
Molecular Weight 260.3 g/mol
IUPAC Name 5-(indol-3-ylidenemethyl)-4-sulfanyl-3H-1,3-thiazol-2-one
Standard InChI InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)
Standard InChI Key UWMSZMZKWBGDAW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Configuration

The compound features a thiazolidin-2-one core substituted at C5 with a (1H-indol-3-yl)methylidene group and a sulfanylidene moiety at C4. Key identifiers include:

PropertyValueSource
Molecular Weight260.3 g/mol
IUPAC Name5-(indol-3-ylidenemethyl)-4-sulfanyl-3H-1,3-thiazol-2-one
CAS Number131841-95-7
SMILESC1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2
InChIKeyUWMSZMZKWBGDAW-UHFFFAOYSA-N

The Z-configuration at the C5 methylidene group is critical for maintaining planarity between the indole and thiazolidinone rings, facilitating π-π stacking interactions with biological targets .

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) data confirm the structure:

  • ¹H NMR (300 MHz, CDCl₃): δ 12.32 (s, 1H, NH), 7.97–6.98 (m, aromatic and vinylic protons) .

  • ¹³C NMR: Peaks at δ 166.81 (C=O), 165.27 (C=S), and 142.8 (CH=) align with thiazolidinone and indole motifs .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Condensation Reaction:

    • Indole-3-carbaldehyde reacts with 2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid) at 80–100°C for 5–7 hours .

    • Solvent choice (ethanol, acetonitrile) impacts yield, with ethanol favoring 68–72% efficiency .

  • Microwave-Assisted Synthesis:

    • Reduces reaction time to 20–30 minutes with comparable yields (70–75%).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)
Conventional Reflux68–725–7≥95
Microwave-Assisted70–750.3–0.5≥97

Microwave synthesis enhances atom economy and reduces byproduct formation, as validated by thin-layer chromatography (TLC) and HPLC .

Biological Activities and Mechanisms

Anticancer Activity

  • Cytotoxicity: IC₅₀ values of 12.5–25 μM against MCF-7 (breast) and A549 (lung) cancer cells via apoptosis induction .

  • DNA Interaction: Binds to ctDNA with K₆ = 2.08 × 10⁴ M⁻¹, causing hyperchromic shifts and viscosity changes indicative of intercalation .

Enzyme Inhibition

  • α-Amylase/α-Glucosidase: IC₅₀ = 1.50–2.40 μM, outperforming acarbose (IC₅₀ = 10.20–11.70 μM) in diabetes models .

  • Mechanism: Competitive inhibition confirmed via Lineweaver-Burk plots and molecular docking into enzyme active sites .

Pharmacological Profiling

Structure-Activity Relationships (SAR)

  • Indole Substituents: Electron-withdrawing groups (e.g., -F, -NO₂) at C5 enhance enzyme inhibition by 3–5 fold .

  • Thiazolidinone Core: The sulfanylidene group increases lipid solubility, improving blood-brain barrier permeability .

Toxicity and Pharmacokinetics

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, suggesting a wide therapeutic index .

  • ADME Properties:

    • Absorption: Cₘₐₓ = 8.2 μg/mL at 2 h (oral administration).

    • Metabolism: Hepatic CYP3A4-mediated oxidation to sulfoxide derivatives .

Comparative Analysis with Analogues

CompoundTarget ActivityIC₅₀/EC₅₀ (μM)Reference
5-(4-Fluoroindolyl) derivativeα-Amylase Inhibition1.80 ± 0.70
3-Ethyl-thiazolidinoneP. aeruginosa PhzS1.68
Query Compoundα-Glucosidase Inhibition2.40 ± 0.10

The query compound’s dual inhibition of carbohydrate-metabolizing enzymes positions it as a multitarget antidiabetic agent .

Future Directions

  • Mechanistic Studies: Elucidate interactions with pro-inflammatory cytokines (e.g., TNF-α, IL-6) using siRNA knockdown models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability and reduce dosing frequency.

  • Clinical Translation: Phase I trials to assess safety in humans, prioritizing diabetic and oncologic cohorts.

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